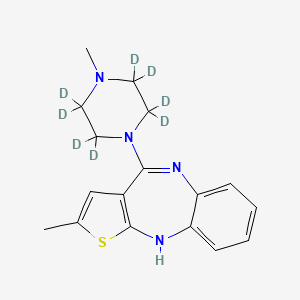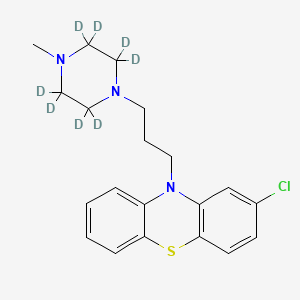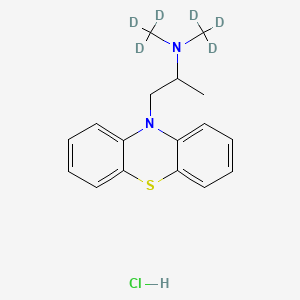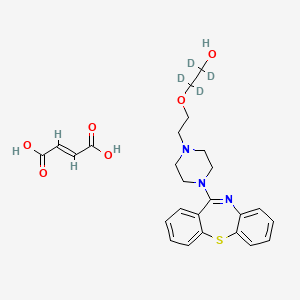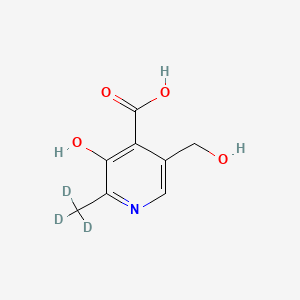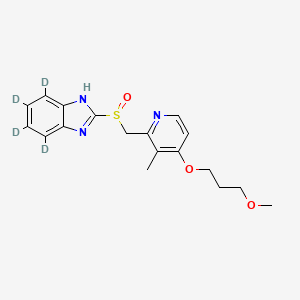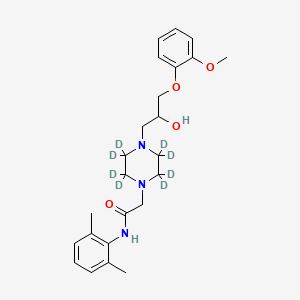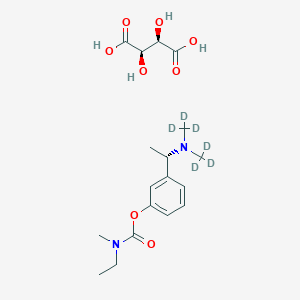
(s)-(-)-Carbidopa-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-(-)-Carbidopa-d3 is a deuterated form of (s)-(-)-Carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The deuterium atoms replace the hydrogen atoms in the molecule, which can influence the metabolic stability and pharmacokinetic properties of the compound. This modification is often used in drug development to enhance the efficacy and reduce the side effects of the original compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(-)-Carbidopa-d3 involves the incorporation of deuterium atoms into the (s)-(-)-Carbidopa molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated bromine (BrD) or deuterated lithium aluminum hydride (LiAlD4) can be used in specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the exchange of hydrogen atoms with deuterium.
化学反应分析
Types of Reactions
(s)-(-)-Carbidopa-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(s)-(-)-Carbidopa-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions and properties.
Biology: Employed in metabolic studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties and reduced side effects.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (s)-(-)-Carbidopa-d3 involves its role as a peripheral decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, this compound increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease. The deuterium substitution can enhance the metabolic stability of the compound, leading to prolonged action and reduced side effects.
相似化合物的比较
(s)-(-)-Carbidopa-d3 can be compared with other similar compounds, such as:
(s)-(-)-Carbidopa: The non-deuterated form of the compound, which has similar therapeutic effects but may have different pharmacokinetic properties.
(s)-(-)-Benserazide: Another peripheral decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson’s disease.
Deuterated L-DOPA: A deuterated form of L-DOPA, which may have improved stability and efficacy compared to the non-deuterated form.
The uniqueness of this compound lies in its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts.
属性
CAS 编号 |
1276732-89-8 |
|---|---|
分子式 |
C10H11N2O4D3 |
分子量 |
229.25 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
28860-95-9 (unlabelled) |
同义词 |
3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |
标签 |
Carbidopa Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


